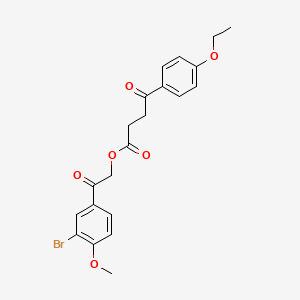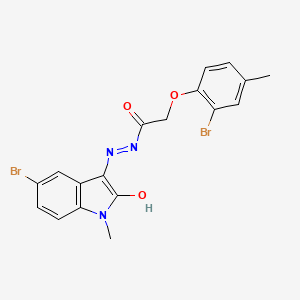![molecular formula C20H20N2O3 B4922888 N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine](/img/structure/B4922888.png)
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine, also known as NBMI, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chelating agents, which are molecules that can bind to metal ions and remove them from the body.
Applications De Recherche Scientifique
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have chelating properties for a wide range of metal ions, including mercury, lead, and cadmium. Therefore, it has been proposed as a potential treatment for heavy metal toxicity.
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine involves the formation of stable complexes with metal ions, which can then be excreted from the body. Additionally, N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can protect against neurodegenerative diseases. Additionally, it has been shown to have cardioprotective effects by reducing oxidative stress in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine is its ability to chelate a wide range of metal ions, making it a potentially useful tool in the study of metal toxicity. However, one limitation is that it can also chelate essential metals, such as zinc and iron, which can lead to unintended consequences.
Orientations Futures
There are several future directions for the study of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine. One area of research is the development of more selective chelating agents that can target specific metal ions without affecting essential metals. Additionally, the potential use of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine in the treatment of neurodegenerative diseases and cardiovascular disease requires further investigation. Finally, the use of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine in combination with other therapies, such as antioxidants and anti-inflammatory agents, may have synergistic effects that could enhance its therapeutic potential.
Conclusion:
N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine is a compound with significant potential for therapeutic applications in various diseases. Its chelating properties and neuroprotective effects make it a promising candidate for the treatment of heavy metal toxicity and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine involves a multi-step process that starts with the reaction between 2-nitrobenzaldehyde and furfural, followed by the reduction of the resulting compound to form 5-(2-nitrophenyl)-2-furfuryl alcohol. The final step involves the reaction between the alcohol and N-benzyl-ethylenediamine to form N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine.
Propriétés
IUPAC Name |
N-benzyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-21(14-16-8-4-3-5-9-16)15-17-12-13-20(25-17)18-10-6-7-11-19(18)22(23)24/h3-13H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFZHNZNCQWAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B4922811.png)
![2-[(2-chlorobenzyl)oxy]-1-naphthonitrile](/img/structure/B4922817.png)

![ethyl (5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4922826.png)

![methyl 3-{[(4-sec-butylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4922832.png)
![4-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4922841.png)
![methyl 5-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-5-oxopentanoate](/img/structure/B4922860.png)

![4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4922896.png)

![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)